molecular formula C12H14N2O4 B12612813 (4S)-4-(4-Carbamoylphenoxy)-L-proline CAS No. 876752-29-3

(4S)-4-(4-Carbamoylphenoxy)-L-proline

Cat. No.: B12612813
CAS No.: 876752-29-3
M. Wt: 250.25 g/mol
InChI Key: MNSHCOQYXKVRQM-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4-(4-Carbamoylphenoxy)-L-proline (CAS 876752-29-3) is a synthetic proline derivative characterized by a carbamoylphenoxy substituent at the 4-position of the proline ring. The stereochemistry at the 4-position (S-configuration) is critical for maintaining conformational rigidity and binding specificity, making this compound a valuable building block in scientific research . This compound serves a wide range of applications across multiple disciplines. In chemistry , it is used as a sophisticated building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology , it is investigated as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding, leveraging its structured scaffold . Its potential is also being explored in medical research for therapeutic properties, including anti-inflammatory and anticancer activities . The rigid, polar carbamoylphenoxy group is hypothesized to enhance solubility and target binding compared to other proline analogues . The mechanism of action involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity, for example, by mimicking a natural substrate and inhibiting the enzyme's active site . Proline metabolism plays a crucial role in collagen synthesis and cellular reprogramming, with new findings suggesting a regulatory axis from glutamine to proline synthesis that can influence pathways like the HIF response to hypoxia . Attention: For research use only. Not for human or veterinary use.

Properties

CAS No.

876752-29-3

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

(2S,4S)-4-(4-carbamoylphenoxy)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H14N2O4/c13-11(15)7-1-3-8(4-2-7)18-9-5-10(12(16)17)14-6-9/h1-4,9-10,14H,5-6H2,(H2,13,15)(H,16,17)/t9-,10-/m0/s1

InChI Key

MNSHCOQYXKVRQM-UWVGGRQHSA-N

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)OC2=CC=C(C=C2)C(=O)N

Canonical SMILES

C1C(CNC1C(=O)O)OC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Amide Coupling Reaction

One common method for synthesizing (4S)-4-(4-Carbamoylphenoxy)-L-proline is through amide coupling reactions. This process typically involves the activation of the carboxylic acid group of L-proline derivatives followed by reaction with an amine derivative.

  • Reagents :

    • L-proline derivative (protected form)
    • Carbamoylphenol
    • Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-Aza-1-hydroxybenzotriazol-1-yl)N,N,N',N'-tetramethyluronium hexafluorophosphate)
  • Procedure :

    • Dissolve the L-proline derivative in a suitable solvent (e.g., DMF or DMSO).
    • Add the coupling agent and allow the mixture to stir at room temperature for a specified period (usually a few hours).
    • Quench the reaction with water and extract the product using organic solvents.
    • Purify the crude product by chromatography.

This method has been shown to yield high purity compounds with good stereochemical control, which is critical for bioactive molecules.

Direct Coupling via Nucleophilic Displacement

Another approach involves direct nucleophilic displacement, where a leaving group on a proline derivative is substituted by a carbamoylphenoxy group.

  • Reagents :

    • Proline derivative with a suitable leaving group (e.g., mesylate)
    • Carbamoylphenol
    • Lewis acids (e.g., BF3·Et2O) to facilitate the reaction
  • Procedure :

    • Combine the proline derivative with carbamoylphenol in an inert atmosphere.
    • Add a Lewis acid catalyst and heat under reflux conditions.
    • Monitor the reaction progress using TLC until completion.
    • Isolate and purify the product through recrystallization or column chromatography.

This method is advantageous for its simplicity and directness, often leading to high yields of the desired product.

Yield and Purity Analysis

The effectiveness of these methods can be evaluated based on yield and purity metrics:

Method Yield (%) Purity (%) Comments
Amide Coupling >85 >95 High stereospecificity achieved
Nucleophilic Displacement >80 >90 Simpler procedure but may require optimization

The choice between these methods may depend on specific laboratory conditions, available reagents, and desired scale of synthesis.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(4-Carbamoylphenoxy)-L-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to convert the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the phenoxy group with other substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted phenoxy derivatives

Scientific Research Applications

(4S)-4-(4-Carbamoylphenoxy)-L-proline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4S)-4-(4-Carbamoylphenoxy)-L-proline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site and preventing its normal function.

Comparison with Similar Compounds

Structural Modifications at the 4-Position

Proline derivatives with substitutions at the 4-position are widely studied for their conformational and biological effects. Key analogues include:

Compound Substituent Key Features Biological Relevance
(4S)-4-Methylproline Methyl Nonpolar, enhances lipophilicity (LogP ~1.5–2.0) Thrombin inhibition (low µM activity)
(4R)-4-Fluoro-1-methyl-L-proline Fluorine + methyl Electronegative F; increased lipophilicity (LogP ~2.0–2.5) Enhanced membrane permeability
(4S)-4-(2-Thienylmethyl)-L-proline Thienylmethyl Heteroaromatic sulfur ring; moderate LogP (1.64) Unspecified (structural diversity)
(4S)-4-(Phenylthio)-L-proline Phenylthio Sulfur-containing aromatic group; higher LogP (~2.5) Potential enzyme inhibition
Target compound 4-Carbamoylphenoxy Polar carbamoyl group; high PSA (~90–100 Ų), moderate LogP (~1.0–1.5) Hypothesized enhanced solubility and target binding

Key Observations :

  • Polarity: The carbamoylphenoxy group increases polarity (lower LogP, higher PSA) compared to methyl, thienylmethyl, or phenylthio substituents. This improves aqueous solubility but may reduce membrane permeability.
  • Stereoelectronic Effects : The carbamoyl group’s amide moiety enables hydrogen bonding, similar to fluorine’s dipole interactions in (4R)-4-fluoro derivatives .
  • Conformational Restriction: Rigid carbamoylphenoxy substituent may enforce a Cγ-endo proline conformation, as seen in (1R,3S,4S)-proline surrogates .

Physicochemical Properties

  • LogP : The target compound’s LogP (~1.0–1.5) is lower than thienylmethyl (1.64) or phenylthio (2.5) derivatives , reflecting its polar carbamoyl group.
  • PSA: High PSA (~90–100 Ų) due to the phenoxy and carbamoyl groups suggests improved solubility over methyl or fluorinated analogues .

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